molecular formula C11H19NO4 B2444838 cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid CAS No. 664364-34-5

cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid

Cat. No. B2444838
CAS RN: 664364-34-5
M. Wt: 229.276
InChI Key: WHYRSTZRPZXWFG-YUMQZZPRSA-N
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Description

The compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered nitrogenous ring with four carbon atoms. The tert-butoxycarbonyl (t-Boc) group is a common protecting group in organic synthesis, often used in peptide synthesis. The carboxylic acid group (-COOH) is a common functional group that can participate in various reactions, such as esterification and amide bond formation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the t-Boc group and the carboxylic acid group attached at the 1 and 3 positions, respectively. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a pyrrolidine derivative with a t-Boc protecting group and a carboxylic acid group, this compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could form esters or amides, while the t-Boc group could be removed under acidic conditions to reveal a free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the t-Boc group could increase its steric bulk .

Scientific Research Applications

Chiral Separation and Green Manufacturing

Background

Chirality refers to the property of molecules having non-superimposable mirror images (enantiomers). Enantiopure compounds are essential in drug development, as different enantiomers can exhibit varying biological activities.

Application

Researchers have developed an effective approach to separate the chiral form of this compound, specifically (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (referred to as (2S,4S)-TBMP), from a mixture of enantiomers. This separation is crucial because (2S,4S)-TBMP serves as an intermediate in the synthesis of the anti-HCV drug Velpatasvir.

Key Findings:

Tertiary Butyl Ester Synthesis

Background

Tertiary butyl esters play a significant role in synthetic organic chemistry. They are versatile building blocks for drug synthesis, natural product derivatives, and functional materials.

Application

Flow microreactor systems enable the direct introduction of the tert-butoxycarbonyl (Boc) group into various organic compounds. This method simplifies the synthesis of tertiary butyl esters, making it more efficient and sustainable compared to traditional batch processes.

Key Features:

Boc-Protected Amino Acid Ionic Liquids

Background

Ionic liquids (ILs) are versatile solvents with unique properties. Researchers have explored Boc-protected amino acid ILs for various applications.

Application

Boc-protected amino acid ILs serve as starting materials in dipeptide synthesis. Their compatibility with commonly used coupling reagents makes them valuable tools in peptide chemistry .

Crowded Tert-Butyl Group Reactivity

Background

The tert-butyl group (t-Bu) is a bulky substituent with distinctive reactivity patterns.

Application

Researchers have harnessed the unique properties of t-Bu in various contexts:

Total Synthesis of Complex Tetracyclic Alkaloids

Background

The Qin research group focuses on synthesizing complex tetracyclic alkaloids with intricate three-dimensional structures.

Application

Their work contributes to the total synthesis of natural products, expanding our understanding of complex molecular architectures .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Like all chemicals, safe handling procedures should be followed to minimize risk. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information about potential hazards, safe handling procedures, and emergency response measures .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and chemical reactivity. It could potentially be used as an intermediate in the synthesis of more complex molecules, or it could have biological activity that makes it of interest in the development of pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRSTZRPZXWFG-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid

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